molecular formula C4H4N4NaO B1262909 NSC-361456 free

NSC-361456 free

Cat. No.: B1262909
M. Wt: 147.09 g/mol
InChI Key: XTOCSIBVQAGWAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NSC-361456 free, also known as this compound, is a useful research compound. Its molecular formula is C4H4N4NaO and its molecular weight is 147.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as water > 9.3 (mg/ml)buffer, ph 4 > 15.2 (mg/ml)buffer, ph 9 > 12.8 (mg/ml)ethanol 7.2 - 14.4 (mg/ml)dimethylacetamide > 17.4 (mg/ml)dmso > 18.7 (mg/ml)chloroform < 0.9 (mg/ml)ethyl acetate < 0.7 (mg/ml)t-butanol < 1.1 (mg/ml). The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C4H4N4NaO

Molecular Weight

147.09 g/mol

InChI

InChI=1S/C4H4N4O.Na/c9-8-7-4-3-5-1-2-6-4;/h1-3H,(H,6,7,9);

InChI Key

XTOCSIBVQAGWAN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)NN=O.[Na]

shelf_life

Bulk: The rate of degradation was variable, ranging from =14% at room temperature in light conditions to ~4% under dark conditions. At 50 °C under light conditions, degradation averaged ~4 %. There was no apparent degradation at 50 ° C in the dark. Solution: In reagent grade water, the t1/2 was calculated to be ~27.6 hr. In phosphate buffer at pH 7.32, tilt was found to be 91 min. In borate buffer at pH 8.98, tilt was found to be 53.8 hr.

solubility

Water > 9.3 (mg/mL)
Buffer, pH 4 > 15.2 (mg/mL)
Buffer, pH 9 > 12.8 (mg/mL)
Ethanol 7.2 - 14.4 (mg/mL)
Dimethylacetamide > 17.4 (mg/mL)
DMSO > 18.7 (mg/mL)
Chloroform < 0.9 (mg/mL)
Ethyl acetate < 0.7 (mg/mL)
t-Butanol < 1.1 (mg/mL)

Synonyms

diazohydroxide
NSC 361456
NSC-361456
pyrazine-2-diazohydroxide
PZDH cpd

Origin of Product

United States

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